1-((5,5-Dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine
描述
Chemical Structure and Key Properties
1-((5,5-Dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine (CAS: 1228780-72-0) is a piperazine derivative featuring a 5,5-dimethyl-substituted tetrahydrobiphenyl core linked to a piperazine ring via a methyl group. Its molecular formula is C₁₉H₂₇ClN₂, with a molecular weight of 318.88 g/mol and a purity of ≥98% . The compound is structurally characterized by:
- A bicyclic tetrahydrobiphenyl system with 5,5-dimethyl substitution, providing conformational rigidity.
- A chloro substituent in its 4'-chloro analog (CAS: 1628047-87-9), which may influence electronic properties and biological interactions .
Applications
This compound is a key intermediate in synthesizing Venetoclax, a BCL-2 inhibitor used in cancer therapy . Its structural features, such as the biphenyl group, are critical for target binding and pharmacokinetic stability.
属性
IUPAC Name |
1-[(4,4-dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-19(2)9-8-17(15-21-12-10-20-11-13-21)18(14-19)16-6-4-3-5-7-16/h3-7,20H,8-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEDXAFOYZVAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=CC=C2)CN3CCNCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Reductive Amination Approach
The primary synthetic route to 1-((5,5-Dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine involves reductive amination of a biphenyl aldehyde derivative with piperazine or its protected form.
Procedure Summary:
-
- 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde
- N-Boc-piperazine (tert-butoxycarbonyl protected piperazine)
-
- Sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent
- Solvent mixture of tetrahydrofuran (THF) and toluene (1:1 v/v)
- Room temperature reaction for 8 hours
-
- Quenching with saturated sodium chloride aqueous solution
- Sequential washes with 10% acetic acid, 5% sodium bicarbonate, and saturated sodium chloride aqueous solutions
- Drying over anhydrous sodium sulfate
- Concentration under reduced pressure
- Recrystallization from toluene/acetonitrile (1:4 v/v)
Yield: Approximately 80.1% of the intermediate protected amine
Deprotection and Salt Formation:
- Treatment with concentrated hydrochloric acid in isopropanol at 70°C for 5 hours to remove Boc protection and form the hydrochloride salt
- Cooling to 0°C to precipitate the product
- Filtration, washing, and further purification by extraction with aqueous phosphate buffer and organic solvents to yield the final dihydrochloride salt
This method is well-documented and provides a robust pathway to the target compound with high purity and good yield.
Alternative Synthesis via Direct Deprotection and Salt Formation
Another preparation method reported involves starting from the tert-butyl 4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazine-1-carboxylate:
-
- Stirring this Boc-protected piperazine derivative in methanol with concentrated hydrochloric acid for 24 hours
-
- Concentration under reduced pressure
- pH adjustment to 8–9 using saturated sodium bicarbonate solution
- Extraction with dichloromethane
- Drying and filtration
- Further treatment with methanol/HCl solution (3.0 M) for 1 hour
- Final concentration to obtain the dihydrochloride salt
Yield: Approximately 83%
This method emphasizes the deprotection and salt formation in acidic media, providing a straightforward approach to the dihydrochloride salt of the target compound.
Reaction Scheme Overview
| Step | Reactants & Reagents | Conditions | Outcome | Yield |
|---|---|---|---|---|
| 1 | 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde + N-Boc-piperazine + NaBH(OAc)3 | THF/toluene (1:1), RT, 8 h | Reductive amination to Boc-protected amine intermediate | ~80% |
| 2 | Boc-protected intermediate + HCl (conc.) | Isopropanol, 70°C, 5 h | Boc deprotection and formation of hydrochloride salt | Isolated as white solid |
| 3 | Optional further purification | Extraction and recrystallization | Pure dihydrochloride salt | ~80-83% overall |
Analytical and Purification Details
- The crude product after reductive amination is purified by recrystallization using a toluene/acetonitrile solvent system.
- The final dihydrochloride salt precipitates upon cooling after acid treatment, facilitating isolation by filtration.
- Washing steps with aqueous solutions (acetic acid, sodium bicarbonate, saturated NaCl) ensure removal of impurities.
- Drying over anhydrous sodium sulfate is employed before concentration to remove residual moisture.
Research Findings and Notes
- The sodium triacetoxyborohydride reagent is preferred due to its mild reducing properties, which favor reductive amination without over-reduction or side reactions.
- The use of Boc-protected piperazine allows selective reaction at the piperazine nitrogen and prevents polymerization or side reactions.
- The final hydrochloride salt form enhances compound stability and facilitates handling and storage.
- The compound serves as an important intermediate in the synthesis of Venetoclax, a BCL-2 inhibitor with antitumor activity, underscoring the importance of high purity and yield in its preparation.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Solvents | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Reductive amination with Boc-piperazine | Reductive amination → Deprotection → Salt formation | NaBH(OAc)3, HCl (conc.) | THF, Toluene, Isopropanol | RT 8h, 70°C 5h | ~80% | Preferred method for purity and yield |
| Direct deprotection and salt formation | Boc-protected amine + HCl treatment | HCl (conc.) | Methanol | RT 24h | ~83% | Simpler but requires longer reaction time |
化学反应分析
Types of Reactions
1-((5,5-Dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
科学研究应用
1-((5,5-Dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-((5,5-Dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
相似化合物的比较
Structural Comparisons
Piperazine derivatives vary widely in substituents and core structures, impacting their physicochemical and biological profiles. Below is a comparative analysis:
Key Observations :
- Rigidity vs.
- Substituent Effects : Chloro or fluoro groups (e.g., Compound 14) increase lipophilicity and metabolic stability, while methoxy groups (e.g., 1-(4-methoxyphenyl)piperazine) improve solubility but may reduce CNS penetration .
Key Observations :
- Microwave Synthesis : Higher yields (74% for Compound 15 vs. 37% for Compound 14) correlate with less steric hindrance from substituents (e.g., benzhydryl vs. dichlorobenzyl) .
- Thermal Stability : Higher melting points (e.g., Compound 14 at 179–181°C) suggest stronger crystalline packing due to halogenated aromatic groups .
Key Observations :
- Receptor Selectivity : Bulky substituents (e.g., benzhydryl in Compound 15) may hinder receptor access, whereas smaller groups (e.g., trifluoromethyl) enhance subtype selectivity .
- Antioxidant Activity: Electron-donating groups (methyl) in 1-(phenoxyethyl)-piperazine derivatives improve SOD activity, while chloro substituents reduce efficacy .
生物活性
1-((5,5-Dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine, often referred to as a derivative of piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of Venetoclax, a selective BCL-2 inhibitor used in cancer therapy. Understanding its biological activity is essential for further drug development and therapeutic applications.
- Molecular Formula : C19H28Cl2N2
- Molecular Weight : 355.35 g/mol
- CAS Number : 1628047-87-9
The biological activity of this compound is largely influenced by its interaction with the BCL-2 family of proteins. BCL-2 proteins are critical regulators of apoptosis, and their inhibition can lead to the induction of cell death in cancer cells. The compound's structure allows it to effectively bind to the BCL-2 protein, thereby promoting apoptosis in malignant cells.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) | 0.5 | Induction of apoptosis via BCL-2 inhibition |
| Estrogen Receptor-positive Breast Cancer | 0.8 | Cell cycle arrest and apoptosis induction |
These findings suggest that the compound may serve as a promising candidate for further development in oncology.
Safety Profile
In vivo studies using C. elegans as a model organism have shown that the compound exhibits a favorable safety profile. Toxicity assays indicated minimal adverse effects at therapeutic doses, suggesting its potential for clinical use without significant toxicity .
Structure-Activity Relationship (SAR)
The structural modifications on the piperazine ring and biphenyl moiety significantly influence the biological activity of this compound. Research has indicated that:
- Substituents on the biphenyl ring enhance binding affinity to BCL-2.
- The presence of chlorine atoms increases potency against certain cancer types.
常见问题
Basic: What are the optimal synthetic routes and purification methods for 1-((5,5-Dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine?
The synthesis of this compound requires multi-step reactions, including alkylation of the biphenyl core with a piperazine derivative. Key steps involve:
- Controlled alkylation : Reacting the biphenyl precursor with a piperazine moiety under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 12–24 hours to ensure regioselectivity .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution is critical for removing byproducts (e.g., unreacted starting materials or di-alkylated impurities) .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of biphenyl precursor to piperazine) and using catalysts like potassium carbonate can enhance efficiency .
Basic: How does the piperazine moiety influence the compound’s physicochemical and receptor-binding properties?
The piperazine ring contributes to:
- Basicity : The two nitrogen atoms (pKa ~9.5) enhance solubility in acidic environments and facilitate salt formation (e.g., hydrochloride salts) for improved bioavailability .
- Receptor interactions : Piperazine derivatives often act as bioisosteres for endogenous amines, enabling interactions with CNS receptors (e.g., serotonin 5-HT1A) via hydrogen bonding and π-π stacking .
- Conformational flexibility : The chair conformation of piperazine allows adaptive binding to hydrophobic pockets in enzymes or receptors .
Advanced: How can researchers resolve contradictory data between in vitro activity and in vivo toxicity for this compound?
Contradictions may arise due to metabolic instability or off-target effects. Methodological approaches include:
- Metabolic profiling : Use liver microsomes or hepatocyte assays to identify reactive metabolites (e.g., N-oxidation or demethylation pathways) .
- Structural optimization : Introduce β-cyclodextrin complexes to reduce toxicity while retaining activity, as demonstrated in modified piperazine derivatives .
- Dose-response studies : Conduct tiered in vivo trials in rodent models to establish therapeutic indices and identify safe dosing windows .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting this compound’s neuropharmacological potential?
Key SAR strategies involve:
- Substituent variation : Replace the biphenyl group with fluorinated or chlorinated aryl rings to modulate lipophilicity and blood-brain barrier penetration .
- Chain length optimization : Adjust the methylene linker between the biphenyl and piperazine to balance receptor affinity (e.g., 3–4 carbons for 5-HT1A binding) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with serotonin transporters (SERT) and validate via radioligand displacement assays (e.g., [³H]-citalopram binding) .
Advanced: What methodologies are suitable for evaluating the compound’s potential as a radioprotective or radiosensitizing agent?
- In vitro clonogenic assays : Expose cell lines (e.g., HUVECs) to ionizing radiation with/without the compound to measure survival fractions .
- Lipophilicity tuning : Introduce trifluoromethyl groups to enhance membrane permeability, as seen in CLZ-8 derivatives .
- ROS scavenging assays : Quantify reactive oxygen species (ROS) reduction using fluorescent probes (e.g., DCFH-DA) to assess antioxidant efficacy .
Advanced: How can researchers investigate the compound’s interaction with non-CNS targets, such as antiplatelet or anticancer pathways?
- Platelet aggregation assays : Use ADP-induced platelet-rich plasma to measure inhibition rates via turbidimetry .
- Apoptosis induction studies : Treat cancer cell lines (e.g., MDA-MB-231) and analyze caspase-3 activation via Western blot or flow cytometry .
- Transcriptomic profiling : Perform RNA-seq to identify differentially expressed genes (e.g., p53 or Bcl-2 pathways) post-treatment .
Advanced: What structural modifications are critical for enhancing metabolic stability without compromising activity?
- Fluorine substitution : Replace methyl groups on the biphenyl core with fluorine atoms to block CYP450-mediated oxidation .
- Piperazine N-alkylation : Introduce ethyl or propyl chains to reduce first-pass metabolism while maintaining receptor affinity .
- Prodrug design : Link the piperazine nitrogen to ester groups for pH-dependent release in target tissues .
Advanced: How does the compound’s stereochemistry influence its biological activity?
- Chair vs. boat conformations : NMR spectroscopy (e.g., NOESY) can reveal dominant chair conformations in solution, which stabilize receptor binding .
- Chiral centers : X-ray crystallography of co-crystallized compound-receptor complexes identifies enantiomer-specific interactions (e.g., with D2 dopamine receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
